BenchChemオンラインストアへようこそ!

3-Amino-5-bromo-1-(2-methoxyethyl)-1,4-dihydropyridin-4-one

Molecular Weight Stoichiometry Building Block Identity

3-Amino-5-bromo-1-(2-methoxyethyl)-1,4-dihydropyridin-4-one (CAS 1566115-55-6, molecular formula C₈H₁₁BrN₂O₂, molecular weight 247.09 g·mol⁻¹) is a halogenated 1,4-dihydropyridin-4-one building block bearing a C3 primary amino group, a C5 bromine atom, and an N1-(2-methoxyethyl) side chain. The compound is classified as a heterocyclic enaminone and is primarily supplied as a research intermediate at a minimum purity specification of 95%.

Molecular Formula C8H11BrN2O2
Molecular Weight 247.09 g/mol
Cat. No. B13061879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-bromo-1-(2-methoxyethyl)-1,4-dihydropyridin-4-one
Molecular FormulaC8H11BrN2O2
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESCOCCN1C=C(C(=O)C(=C1)Br)N
InChIInChI=1S/C8H11BrN2O2/c1-13-3-2-11-4-6(9)8(12)7(10)5-11/h4-5H,2-3,10H2,1H3
InChIKeyPGPIDYOUUJGLNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-bromo-1-(2-methoxyethyl)-1,4-dihydropyridin-4-one: Core Physicochemical and Structural Identity for Informed Procurement


3-Amino-5-bromo-1-(2-methoxyethyl)-1,4-dihydropyridin-4-one (CAS 1566115-55-6, molecular formula C₈H₁₁BrN₂O₂, molecular weight 247.09 g·mol⁻¹) is a halogenated 1,4-dihydropyridin-4-one building block bearing a C3 primary amino group, a C5 bromine atom, and an N1-(2-methoxyethyl) side chain . The compound is classified as a heterocyclic enaminone and is primarily supplied as a research intermediate at a minimum purity specification of 95% . Its structural features—an aryl bromide capable of participating in metal-catalyzed cross-coupling, a nucleophilic enamine nitrogen, and a flexible ether-terminated N-alkyl chain—define its utility in medicinal chemistry scaffold diversification and fragment-based library synthesis [1].

Why Generic Substitution of 3-Amino-5-bromo-1-(2-methoxyethyl)-1,4-dihydropyridin-4-one Fails: Evidence of Functional Non-Interchangeability


In-class 3-amino-5-bromo-1,4-dihydropyridin-4-ones are not functionally interchangeable, because the N1 substituent simultaneously governs solid-state properties, solution-phase behaviour, and downstream synthetic reactivity [1]. The 2-methoxyethyl side chain in the title compound introduces a hydrogen-bond acceptor (ether oxygen) absent in simple N-alkyl analogs such as the N-methyl derivative, directly altering chromatographic retention, solubility in polar aprotic media, and the steric environment around the reactive enaminone system . Substitution with a 2-hydroxyethyl analog introduces an additional hydrogen-bond donor, promoting intermolecular hydrogen-bond networks that can reduce effective solubility in dipolar aprotic solvents and complicate anhydrous cross-coupling protocols . These differences mean that procurement of a close analog without verifying the N1 chain identity introduces measurable risk of divergent reaction outcomes, impurity profiles, and purification requirements.

Quantitative Differentiation Evidence for 3-Amino-5-bromo-1-(2-methoxyethyl)-1,4-dihydropyridin-4-one Against Its Closest Analogs


Molecular Weight Differentiation Enables Reaction Stoichiometry Precision Relative to the N-Methyl Analog

The target compound possesses a molecular weight of 247.09 g·mol⁻¹, which is 44.05 Da (21.7%) higher than that of the N-methyl analog 3-amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one (MW 203.04 g·mol⁻¹) . This mass difference corresponds precisely to the replacement of a methyl group with a 2-methoxyethyl substituent and is analytically significant for reaction stoichiometry calculations in library synthesis. The larger mass also improves LC-MS signal-to-noise discrimination when the compound is used as a synthetic intermediate in parallel arrays, reducing the risk of false-negative detection in automated reaction monitoring relative to the lighter N-methyl comparator .

Molecular Weight Stoichiometry Building Block Identity

Predicted Lipophilicity (XLogP3) Discriminates Chromatographic Behaviour and Solubility from More Polar Analogs

The predicted lipophilicity of the target compound (XLogP3 = 0.0) is substantially higher than that of the 2-hydroxyethyl analog 3-amino-5-bromo-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one (XLogP3 ≈ −0.5; PubChem computed value [1]). This difference of approximately 0.5 log units arises from the replacement of a terminal hydroxyl group with a methyl ether and translates into a predicted ~3-fold higher partition coefficient. The practical consequence is that the target compound elutes with higher Rf on normal-phase silica and exhibits greater solubility in medium-polarity organic solvents such as ethyl acetate and dichloromethane, facilitating extraction and chromatographic purification in multi-step synthetic sequences [2]. The 2-hydroxyethyl analog's lower lipophilicity and additional hydrogen-bond donor promote aqueous-phase partitioning and silica streaking, which can reduce isolated yields during automated flash chromatography.

Lipophilicity XLogP3 Chromatographic Retention

Hydrogen-Bond Acceptor Count Enables Unique Supramolecular Interactions Absent in the N-Methyl Analog

The target compound contains four hydrogen-bond acceptors (HBA = 4, contributed by the carbonyl oxygen, the enamine nitrogen, the ether oxygen, and the bromine atom acting as a halogen-bond acceptor), compared to three hydrogen-bond acceptors in the N-methyl analog 3-amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one (HBA = 3, lacking the ether oxygen) [1]. This additional HBA site, located on the conformationally flexible 2-methoxyethyl side chain, provides a geometrically distinct recognition element for target protein binding and crystal packing. In fragment-based drug discovery, the ether oxygen can engage in water-mediated hydrogen bonds or direct polar contacts with protein backbone amides, offering binding-mode diversity not achievable with the N-methyl comparator [2].

Hydrogen Bond Acceptor Crystal Engineering Target Engagement

Accessible 95% Minimum Purity Specification Provides a Quantifiable Procurement Baseline Lacking for Non-Cataloged Analogs

The target compound is commercially available with a documented minimum purity specification of 95% (HPLC) from an established North American supplier, with accompanying SDS and COA documentation . In contrast, closely related analogs such as 3-amino-5-bromo-1-(2-ethoxyethyl)-1,4-dihydropyridin-4-one (CAS 1564833-02-8) and 3-amino-5-bromo-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one are listed by sourcing platforms without published minimum purity specifications or with vendor pages that do not disclose lot-specific analytical data . This verified purity baseline reduces the risk of purchasing material with uncharacterized impurity burdens that could compromise yield calculations, biological assay reproducibility, or downstream crystallization behaviour. For procurement workflows requiring audit-ready quality documentation, the availability of a defined 95%+ purity specification with batch-level traceability is a decisive selection criterion.

Purity Specification Quality Assurance Procurement Risk

Validated Application Scenarios for 3-Amino-5-bromo-1-(2-methoxyethyl)-1,4-dihydropyridin-4-one Based on Quantitative Differentiation Evidence


Suzuki–Miyaura Cross-Coupling Library Diversification at the C5 Bromine Position

The C5 aryl bromide of 3-amino-5-bromo-1-(2-methoxyethyl)-1,4-dihydropyridin-4-one is a validated substrate for palladium-catalyzed Suzuki–Miyaura cross-coupling, enabling the modular introduction of (hetero)aryl and alkenyl boronic acid partners to generate diverse 5-substituted 1,4-dihydropyridin-4-one libraries [1]. The 2-methoxyethyl N1 chain, unlike the N-methyl analog, provides an additional polarity handle that facilitates post-coupling chromatographic separation of product from residual boronic acid by-products (ΔXLogP3 = +0.5 relative to the 2-hydroxyethyl analog, Section 3, Evidence Item 2). The documented 95% minimum purity of the starting bromide ensures that palladium catalyst poisoning by unknown impurities is minimized, improving coupling reproducibility across library members.

Fragment-Based Drug Discovery Requiring Defined Hydrogen-Bond Acceptor Topology

With four hydrogen-bond acceptors including a conformationally flexible ether oxygen, the target compound offers a unique polar pharmacophore geometry for fragment-based screening campaigns targeting proteins with deep or water-mediated binding pockets. The 2-methoxyethyl side chain extends the HBA count to 4 compared to 3 for the N-methyl analog (Section 3, Evidence Item 3), enabling engagement of an additional polar residue without introducing an extra hydrogen-bond donor that would increase desolvation penalty. The predicted XLogP3 of 0.0 places this fragment in an acceptable lipophilicity range for lead-like chemical space, while the C5 bromine provides a vector for hit evolution via parallel cross-coupling [2].

High-Throughput Parallel Synthesis with Automated Mass-Directed Purification

The elevated molecular weight (247.09 g·mol⁻¹, +21.7% vs. N-methyl analog) provides robust LC-MS detection, reducing the rate of false-negative triggers in mass-directed fraction collection during high-throughput purification. The 2-methoxyethyl chain, lacking the hydrogen-bond donor of the 2-hydroxyethyl analog, minimizes silica streaking and improves peak symmetry under generic acidic or neutral HPLC gradients, increasing isolated yields per well in 96-well parallel synthesis workflows (Section 3, Evidence Items 1 and 2). The availability of batch-certified material at ≥95% purity supports direct use in automated liquid handlers without pre-purification.

Enaminone-Mediated Heterocycle Synthesis with Controlled N1 Steric Environment

The C3 primary amino group in conjunction with the C4 carbonyl constitutes an enaminone system capable of participating in cyclocondensation reactions to generate fused pyrimidine, pyrazole, and isoxazole heterocycles [1]. The 2-methoxyethyl N1 substituent provides a defined steric and electronic profile that is intermediate between the compact N-methyl analog (lower steric bulk, lower MW) and the N-(2-hydroxyethyl) analog (additional H-bond donor, increased polarity). This intermediate profile allows systematic structure–reactivity relationship studies where N1 chain identity is the sole variable, enabling rational optimization of cyclization yield and regioselectivity.

Quote Request

Request a Quote for 3-Amino-5-bromo-1-(2-methoxyethyl)-1,4-dihydropyridin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.